

ML226: A Chemical Probe for Interrogating ABHD11 Function

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Compound of Interest		
Compound Name:	ML226	
Cat. No.:	B1191802	Get Quote

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abhydrolase domain-containing protein 11 (ABHD11) is a serine hydrolase located in the mitochondria that plays a critical role in metabolic regulation. It functions to maintain the lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key enzyme in the Krebs cycle. By preserving the functional integrity of OGDHc, ABHD11 ensures the efficient metabolism of 2-oxoglutarate (α-ketoglutarate). **ML226** is a potent, selective, and covalent small molecule inhibitor of ABHD11, making it an invaluable chemical probe for elucidating the biological functions of this enzyme and its role in cellular metabolism and disease. This document provides detailed application notes and experimental protocols for the use of **ML226**.

Chemical Probe Properties: ML226

ML226 is a triazole urea-based irreversible inhibitor that covalently modifies the active site serine (Ser141) of ABHD11.[1] Its high potency and selectivity make it a superior tool for studying ABHD11 function in both biochemical and cellular contexts.

Data Presentation: Quantitative Data for ML226

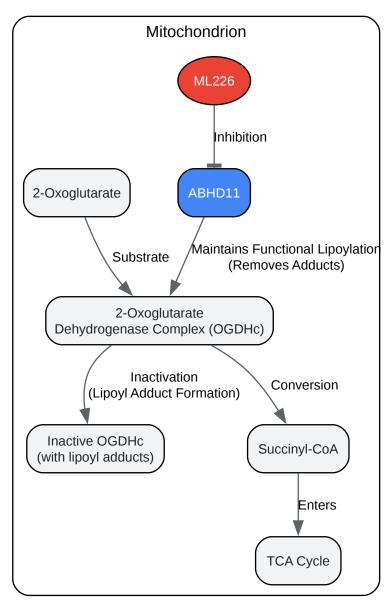


Parameter	Value	Assay Type	Source
IC50 (in vitro)	15 nM	Competitive Activity- Based Protein Profiling (ABPP)	[1]
IC50 (in situ)	0.68 nM	Not Specified	
Inhibition at 30 nM	75%	Gel-based competitive ABPP with recombinant human ABHD11	[2][3]
Inhibition at 150 nM	100%	Gel-based competitive ABPP with recombinant human ABHD11	[2][3]
Selectivity	≥100-fold over >20 other serine hydrolases	Not Specified	[1]
Residual Activity	50% inhibition of N- acylaminoacyl-peptide hydrolase (APEH) at 1.5 μΜ	Not Specified	[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of ABHD11 and the experimental workflows for utilizing **ML226**.



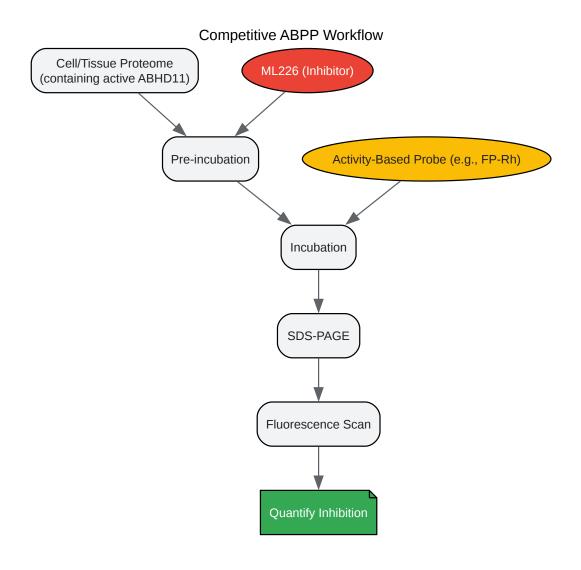


ABHD11 Signaling Pathway

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Caption: Mechanism of ABHD11 in maintaining OGDHc function and its inhibition by ML226.

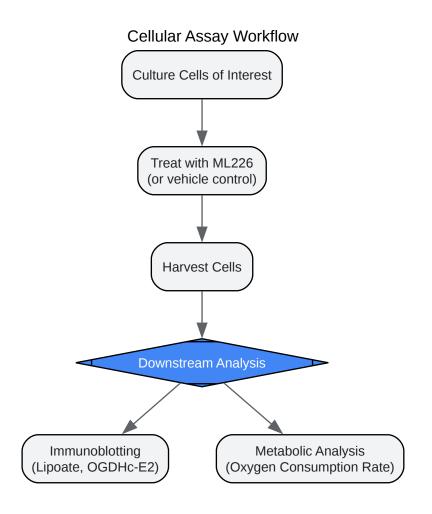




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Caption: Workflow for assessing **ML226** potency using competitive Activity-Based Protein Profiling.





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Caption: General workflow for studying the cellular effects of ML226 on ABHD11 function.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for ML226 Potency

This protocol is adapted from the methods described for characterizing serine hydrolase inhibitors.

Materials:



- Cell or tissue lysate containing active ABHD11
- ML226
- Activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
- DMSO (vehicle)
- SDS-PAGE gels and running buffer
- Fluorescence gel scanner

Procedure:

- Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., Tris-buffered saline). Determine the protein concentration using a standard method (e.g., BCA assay).
- Inhibitor Incubation: In microcentrifuge tubes, pre-incubate a fixed amount of proteome (e.g., 50 μg) with varying concentrations of ML226 (e.g., 1 nM to 10 μM) or DMSO vehicle control.
 The final volume should be kept constant. Incubate for 30 minutes at room temperature.
- Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to each reaction to a final concentration of 1 μ M. Incubate for another 30 minutes at room temperature.
- SDS-PAGE: Quench the reactions by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Fluorescence Scanning: Visualize the labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen probe (e.g., Rhodamine).
- Data Analysis: The intensity of the fluorescent band corresponding to ABHD11 will decrease
 with increasing concentrations of ML226. Quantify the band intensities and calculate the
 percentage of inhibition relative to the DMSO control. Determine the IC50 value by fitting the
 data to a dose-response curve.



Protocol 2: Immunoblotting for OGDHc-E2 Lipoylation in Cells Treated with ML226

This protocol is based on methodologies used to assess the functional consequences of ABHD11 inhibition in cellular models.

Materials:

- Cultured cells (e.g., HeLa, T-cells)
- ML226
- Cell culture medium and supplements
- DMSO (vehicle)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Primary antibodies: anti-lipoic acid, anti-OGDHc-E2 (DLST), and a loading control (e.g., antiactin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Western blotting equipment

Procedure:

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere
 overnight. Treat the cells with the desired concentration of ML226 or DMSO vehicle for a
 specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
 Determine the protein concentration of each sample.



Western Blotting:

- Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against lipoic acid overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total OGDHc-E2 and a loading control.
- Data Analysis: Quantify the band intensities for lipoylated OGDHc-E2 and total OGDHc-E2. A
 decrease in the ratio of lipoylated to total OGDHc-E2 in ML226-treated cells indicates
 inhibition of ABHD11 function.

Protocol 3: Measurement of Oxygen Consumption Rate (OCR)

This protocol allows for the assessment of mitochondrial respiration in response to ABHD11 inhibition by **ML226**.

Materials:

- · Cultured cells
- ML226
- Seahorse XF Cell Culture Microplates



- Seahorse XF Calibrant
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Seahorse XF Analyzer
- Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.
- ML226 Treatment: Treat the cells with ML226 or DMSO vehicle for the desired duration (e.g., 24 hours) prior to the assay.
- Assay Preparation:
 - Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
 - On the day of the assay, replace the cell culture medium with pre-warmed assay medium.
 Incubate the cells in a non-CO2 incubator at 37°C for 1 hour before the assay.
- Seahorse XF Analyzer Assay:
 - Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
 - Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The
 instrument will measure the oxygen consumption rate (OCR) in real-time before and after
 the sequential injection of the stress test compounds.
- Data Analysis: The Seahorse software will calculate various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A reduction in basal OCR in ML226-treated cells is indicative of impaired mitochondrial function due to ABHD11 inhibition.[3]



Conclusion

ML226 is a well-characterized and highly effective chemical probe for the study of ABHD11. Its potency and selectivity allow for precise interrogation of ABHD11's role in mitochondrial metabolism and its impact on cellular physiology. The protocols provided herein offer a starting point for researchers to utilize **ML226** in their investigations into the function of this important enzyme.

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